molecular formula C12H15N5O4 B1139174 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one CAS No. 109389-24-4

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

Cat. No.: B1139174
CAS No.: 109389-24-4
M. Wt: 293.28
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a triazole moiety and a hydroxymethyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one involves several steps, typically starting with the preparation of the pyrimidine and triazole precursors. The synthetic route often includes:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell proliferation.

Comparison with Similar Compounds

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one can be compared with other similar compounds, such as:

    1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-thione: This compound has a similar structure but with a sulfur atom replacing the oxygen in the pyrimidine ring.

    1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-amine: This compound has an amine group instead of the hydroxyl group in the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c1-7-3-16(10-2-8(19)9(4-18)21-10)12(20)15-11(7)17-6-13-5-14-17/h3,5-6,8-10,18-19H,2,4H2,1H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVLKWJVGSRGSQ-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N2C=NC=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911150
Record name 1-(2-Deoxypentofuranosyl)-5-methyl-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109389-25-5
Record name 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109389255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-5-methyl-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper discusses (E)-5-(2-bromovinyl)-2'-deoxycytidine (BVDU) and its derivatives. How is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one structurally related to these compounds, and does the research provide any insights into its potential antiviral activity?

A1: this compound, also known as 1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4(1,2,4-triazol -1-yl) pyrimidin-2(1H)-one (compound 5 in the research) [], shares a core structure with BVDU and its derivatives. They all feature a pyrimidine ring system with a 2'-deoxyribose sugar moiety. The key difference lies in the substituent at the 5-position of the pyrimidine ring. BVDU has a (E)-5-(2-bromovinyl) group, while compound 5 has a methyl group at this position.

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